rac-trans 3'-Hydroxymethylnicotine Hemisuccinate

描述

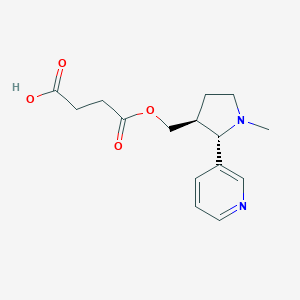

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate: is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is primarily used in the production of immunogens for generating antibodies against nicotine . It is a derivative of nicotine, modified to include a hemisuccinate group, which enhances its immunogenic properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate involves the following steps:

Starting Material: The synthesis begins with nicotine, which is a naturally occurring alkaloid found in tobacco plants.

Hydroxymethylation: Nicotine undergoes a hydroxymethylation reaction to introduce a hydroxymethyl group at the 3’ position. This step typically involves the use of formaldehyde and a base such as sodium hydroxide.

Hemisuccinate Formation: The hydroxymethylnicotine is then reacted with succinic anhydride to form the hemisuccinate ester.

Industrial Production Methods

Industrial production of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

化学反应分析

Types of Reactions

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the hemisuccinate ester back to the hydroxymethyl derivative.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Hydroxymethyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Neurochemistry

Overview : Rac-trans 3'-Hydroxymethylnicotine Hemisuccinate is primarily utilized in the synthesis of nicotinic ligands, which are crucial for studying the nervous system and developing treatments for neurological disorders.

Key Applications :

- Ligand Development : The compound serves as an intermediate in creating ligands with high affinity for nicotinic acetylcholine receptors, facilitating research into receptor distribution and function.

- In Vitro and In Vivo Testing : Various synthesized ligands have been tested for their binding properties, demonstrating selective interactions with nicotinic receptors, which can lead to therapeutic applications in treating conditions like Alzheimer's disease and nicotine addiction.

Immunology

Overview : The compound is significant in generating antibodies against nicotine, making it valuable for research into nicotine addiction and related health issues.

Key Applications :

- Immunogen Production : this compound is used to create immunogens that elicit an immune response specific to nicotine, aiding in the study of nicotine's effects on health .

- ELISA Development : The compound has been incorporated into enzyme-linked immunosorbent assays (ELISA) to detect nicotine levels with high sensitivity and specificity, useful in clinical diagnostics.

Materials Science and Engineering

Overview : The compound's ability to form stable immunogenic complexes makes it suitable for various applications in materials science.

Key Applications :

- Nanoparticle Functionalization : It is employed to functionalize nanoparticles, enhancing their properties for drug delivery systems, imaging agents, or sensors. This functionalization allows for targeted delivery of therapeutic agents or precise imaging techniques.

- Biomaterials Development : The unique properties of this compound contribute to the design of biomaterials that can interact with biological systems effectively, which is essential for developing advanced medical therapies.

Analytical Chemistry

Overview : this compound plays a crucial role in analytical method development and quality control.

Key Applications :

- Method Validation and Quality Control : The compound is utilized in the analytical method development (AMD) process for quality control applications related to abbreviated new drug applications (ANDA). Its precise characterization supports regulatory compliance and ensures the reliability of analytical results .

Comparative Analysis Table

| Application Area | Specific Use Cases | Impact/Benefits |

|---|---|---|

| Neurochemistry | Synthesis of nicotinic ligands | Enhances understanding of neurological disorders |

| Immunology | Immunogen production for antibody generation | Aids research on nicotine addiction and health effects |

| Materials Science | Nanoparticle functionalization | Improves drug delivery systems and imaging techniques |

| Analytical Chemistry | Method validation and quality control | Ensures compliance with regulatory standards |

Case Studies

-

Neuropharmacological Studies :

- Several studies have demonstrated the effectiveness of ligands synthesized from this compound in modulating nicotinic receptor activity, providing insights into potential therapeutic avenues for neurodegenerative diseases.

-

Clinical Diagnostics Development :

- Research utilizing ELISA kits developed with this compound has shown promising results in accurately measuring nicotine levels in biological samples, significantly contributing to clinical research on smoking cessation therapies.

-

Nanotechnology Applications :

- Functionalized nanoparticles using this compound have been successfully employed in targeted drug delivery experiments, showcasing their potential to improve therapeutic outcomes by delivering drugs directly to affected tissues.

作用机制

The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate involves its ability to act as an immunogen. When introduced into the body, it stimulates the immune system to produce antibodies against nicotine. These antibodies bind to nicotine molecules, preventing them from crossing the blood-brain barrier and exerting their addictive effects. This mechanism is being explored for potential use in nicotine addiction therapies .

相似化合物的比较

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate can be compared with other nicotine derivatives such as:

Nicotine Hemisuccinate: Similar in structure but lacks the hydroxymethyl group, making it less immunogenic.

Nicotine Polacrilex: Used in nicotine replacement therapies but does not generate antibodies.

Nicotine Sulfate: Used as an insecticide and does not have immunogenic properties.

The uniqueness of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate lies in its enhanced immunogenicity due to the presence of both the hydroxymethyl and hemisuccinate groups, making it particularly useful for generating antibodies against nicotine .

生物活性

rac-trans 3'-Hydroxymethylnicotine hemisuccinate is a derivative of nicotine that has gained attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This compound is synthesized from rac-trans 3'-hydroxymethylnicotine and is characterized by its ability to generate antibodies, making it a candidate for nicotine vaccines.

- Molecular Formula : C15H22N2O5

- Molecular Weight : 310.35 g/mol

- CAS Number : 71771-91-0

The biological activity of this compound primarily involves its role as an immunogen. When coupled with carrier proteins such as human serum albumin or keyhole limpet hemocyanin (KLH), it has been shown to elicit a strong immune response, generating high levels of specific antibodies against nicotine .

Immunogenicity

- Vaccine Development : Studies indicate that this compound can be effectively used in vaccine formulations aimed at smoking cessation. The compound's ability to produce antibodies against nicotine could help mitigate the addictive properties of nicotine by blocking its effects in the brain .

Pharmacological Effects

- Cognitive Function : Preliminary research suggests that nicotine derivatives may have cognitive-enhancing properties. For instance, certain studies have indicated that compounds related to nicotine can improve attention and memory performance, although specific data on this compound remains limited .

Case Studies

- Nicotine Vaccine Trials : In clinical trials, vaccines incorporating this compound have demonstrated efficacy in producing anti-nicotine antibodies. Participants showed reduced cravings and withdrawal symptoms associated with smoking cessation .

- Animal Models : Research involving animal models has illustrated that administration of this compound can lead to significant behavioral changes indicative of decreased nicotine dependence. These findings support its potential use in therapeutic applications for addiction treatment .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight | Immunogenic Potential | Notable Applications |

|---|---|---|---|

| rac-trans 3'-Hydroxymethylnicotine | 310.35 g/mol | High | Nicotine vaccine development |

| Nicotine | 162.23 g/mol | Low | Smoking cessation, cognitive enhancement |

| Cotinine | 176.23 g/mol | Moderate | Biomarker for tobacco exposure |

Challenges and Future Directions

Despite promising results, the development of this compound as a therapeutic agent faces challenges:

- Stability and Delivery : Ensuring the stability of the compound during storage and its effective delivery in vivo remains a critical area for future research.

- Long-term Efficacy : More extensive clinical trials are necessary to assess the long-term efficacy and safety profile of vaccines based on this compound.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stereochemistry of rac-trans 3'-Hydroxymethylnicotine Hemisuccinate?

Methodological Answer:

- Chromatographic Methods : Use chiral HPLC or GC with polar stationary phases (e.g., polysaccharide-based columns) to resolve enantiomers and confirm stereochemical integrity. Validate with reference standards .

- Spectroscopic Confirmation : Combine H/C NMR (e.g., COSY, NOESY) to verify structural assignments, particularly the hemisuccinate ester linkage and hydroxymethyl group orientation. FT-IR can confirm functional groups (e.g., ester carbonyl stretch at ~1730–1750 cm) .

- Purity Assessment : Employ mass spectrometry (LC-MS) and elemental analysis to quantify impurities and ensure ≥95% purity for experimental reproducibility .

Q. How can researchers design a robust synthesis protocol for this compound while minimizing racemization?

Methodological Answer:

- Reaction Optimization : Use low-temperature conditions (<0°C) during esterification to reduce racemization. Monitor pH to avoid base-catalyzed degradation of the nicotine backbone .

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) during hydroxymethyl modification to preserve stereochemistry .

- In-line Analytics : Integrate real-time monitoring (e.g., inline IR or Raman spectroscopy) to track reaction progress and adjust parameters dynamically .

Advanced Research Questions

Q. What computational strategies are effective for predicting the metabolic stability of this compound in preclinical models?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate enzymatic hydrolysis pathways (e.g., esterase activity) to identify vulnerable sites in the hemisuccinate moiety .

- Machine Learning Models : Train models on existing nicotine analog datasets to predict metabolic half-life and clearance rates. Validate with in vitro hepatocyte assays .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 isoforms (e.g., CYP2A6), prioritizing residues critical for binding .

Q. How should researchers address contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:

- Controlled Degradation Studies : Perform accelerated stability testing (25°C/60% RH, 40°C/75% RH) across pH 1–10. Use UPLC-PDA to quantify degradation products and identify pH-sensitive functional groups .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions. Compare degradation pathways (e.g., ester hydrolysis vs. oxidation) using multivariate analysis .

- Cross-Validation : Replicate conflicting studies with standardized buffers and ionic strengths to isolate experimental variables (e.g., buffer catalysis effects) .

Q. What experimental designs are optimal for evaluating the neuropharmacological activity of this compound in vivo?

Methodological Answer:

- Factorial Design : Employ a 2x2 design to test dose-response relationships and interactions with nicotinic acetylcholine receptor (nAChR) subtypes (e.g., α4β2 vs. α7) .

- Behavioral Assays : Use radial-arm maze or Morris water maze tests in rodent models to assess cognitive effects. Pair with microdialysis to measure acetylcholine release in the prefrontal cortex .

- Biochemical Correlates : Terminate studies with brain tissue analysis (e.g., Western blot for nAChR expression) to link behavioral outcomes to molecular changes .

Q. Methodological Considerations

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Standardized Protocols : Adhere to NIH preclinical guidelines for dosing, sampling intervals, and bioanalytical validation (e.g., FDA Guidance for Industry on Bioanalytical Method Validation) .

- Cross-Lab Collaboration : Share raw chromatographic data and pharmacokinetic models via platforms like Zenodo or Figshare to enable independent verification .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data?

- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate LD and Hill slopes. Use Akaike’s Information Criterion (AIC) to compare model fits .

- Survival Analysis : Apply Kaplan-Meier curves and Cox proportional hazards models for time-to-event data (e.g., mortality in acute toxicity studies) .

属性

IUPAC Name |

4-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-17-8-6-12(10-21-14(20)5-4-13(18)19)15(17)11-3-2-7-16-9-11/h2-3,7,9,12,15H,4-6,8,10H2,1H3,(H,18,19)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTKSOUZGGAJEJ-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468456 | |

| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207282-59-4 | |

| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。